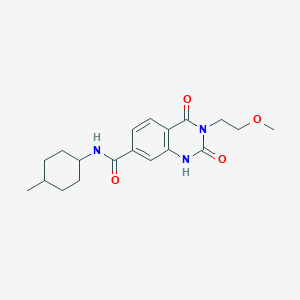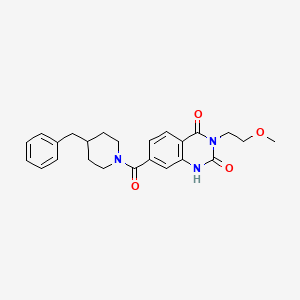![molecular formula C23H20N4O4 B6514122 3-[(4-methoxyphenyl)methyl]-2,4-dioxo-N-[(pyridin-2-yl)methyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892273-74-4](/img/structure/B6514122.png)
3-[(4-methoxyphenyl)methyl]-2,4-dioxo-N-[(pyridin-2-yl)methyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of quinazoline, a class of organic compounds with a two-ring structure composed of a benzene ring fused to a pyrimidine ring . Quinazoline derivatives have been widely studied for their diverse biological activities, including anticancer properties .
Molecular Structure Analysis
The compound’s structure is likely characterized by the presence of the quinazoline core, with the methoxyphenyl and pyridinyl groups contributing to its three-dimensionality and possibly its reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-donating methoxy groups and the electron-withdrawing carboxamide group. These groups could participate in various chemical reactions, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by the presence of the methoxy and carboxamide groups. These groups could affect the compound’s solubility, stability, and reactivity.Aplicaciones Científicas De Investigación
- AKOS001753180 exhibits potential as an anticancer agent. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Further studies are needed to explore its mechanism of action and potential clinical applications .
- Inflammation plays a crucial role in various diseases. AKOS001753180 has shown anti-inflammatory properties, making it a candidate for drug development in conditions like rheumatoid arthritis, inflammatory bowel disease, and other inflammatory disorders .
- Some studies suggest that AKOS001753180 may protect neurons from damage. Its potential neuroprotective effects could be relevant in neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
- Cardiovascular diseases remain a global health concern. AKOS001753180 has been investigated for its effects on blood vessels, platelet aggregation, and heart function. It may have implications in managing conditions like hypertension and thrombosis .
- The compound exhibits antimicrobial properties against bacteria and fungi. Researchers have explored its potential as an alternative to existing antibiotics, especially in the face of antibiotic resistance .
- AKOS001753180’s impact on metabolic pathways has attracted attention. It may influence glucose metabolism, lipid regulation, and insulin sensitivity. Investigating its role in diabetes and obesity management is ongoing .
Anticancer Properties
Anti-inflammatory Activity
Neuroprotection
Cardiovascular Applications
Antimicrobial Activity
Metabolic Disorders
Mecanismo De Acción
Safety and Hazards
As with any compound, the safety and hazards would depend on various factors, including its reactivity, toxicity, and the specific conditions of use.
Direcciones Futuras
Propiedades
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-2,4-dioxo-N-(pyridin-2-ylmethyl)-1H-quinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4/c1-31-18-8-5-15(6-9-18)14-27-22(29)19-10-7-16(12-20(19)26-23(27)30)21(28)25-13-17-4-2-3-11-24-17/h2-12H,13-14H2,1H3,(H,25,28)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISOGQTNDGSRFRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NCC4=CC=CC=N4)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxybenzyl)-2,4-dioxo-N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-chlorophenyl)methyl]-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514045.png)
![3-(2-methoxyethyl)-2,4-dioxo-N-[3-(propan-2-yloxy)propyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514052.png)

![N-{3-[ethyl(phenyl)amino]propyl}-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514056.png)
![3-(2-methoxyethyl)-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514058.png)
![N-[2-(1H-indol-3-yl)ethyl]-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514059.png)



![7-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-3-(2-methoxyethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6514094.png)
![7-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-3-(2-methoxyethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6514108.png)
![3-(2-methoxyethyl)-2,4-dioxo-N-[3-(piperidin-1-yl)propyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514126.png)
![N-[(3-chlorophenyl)methyl]-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514133.png)
![3-[(4-methoxyphenyl)methyl]-2,4-dioxo-N-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514138.png)